Cas no 29001-27-2 (6-Amino-7-methoxy-4-methyl-2H-chromen-2-one)
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one,6-amino-7-methoxy-4-methyl-
- 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one
- 6-amino-7-methoxy-4-methylchromen-2-one
- 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one
- 6-AMINO-7-METHOXY-4-METHYL-CHROMEN-2-ONE
- 6-amino-7-methoxy-4-methyl-coumarin
- 6-Amino-7-methoxy-4-methyl-cumarin
- AC1L6ZHG
- AG-E-94108
- Coumarin,6-amino-7-methoxy-4-methyl- (8CI)
- CTK4G2549
- NSC299881
- NSC 299881
- DTXSID90316127
- 29001-27-2
- NSC-299881
- 2H-1-Benzopyran-2-one, 6-amino-7-methoxy-4-methyl-
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- Inchi: 1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3
- InChI Key: SQSFFVYHKYAFRZ-UHFFFAOYSA-N
- SMILES: O1C(C=C(C)C2C=C(C(=CC1=2)OC)N)=O
Computed Properties
- Exact Mass: 205.07393
- Monoisotopic Mass: 205.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.271
- Boiling Point: 412.4°Cat760mmHg
- Flash Point: 232.9°C
- Refractive Index: 1.602
- PSA: 61.55
- LogP: 2.27340
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611890-25mg |
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one |
29001-27-2 | 25mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A611890-250mg |
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one |
29001-27-2 | 250mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A611890-1g |
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one |
29001-27-2 | 1g |
$ 4500.00 | 2023-09-08 |
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one (CAS No. 29001-27-2): A Versatile Chromene Derivative with Promising Applications
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one (CAS 29001-27-2) is an important chromene derivative that has gained significant attention in pharmaceutical and material science research. This compound belongs to the coumarin family, known for its diverse biological activities and optical properties. With the growing interest in heterocyclic compounds for drug discovery, 6-amino-7-methoxy-4-methyl-2H-chromen-2-one has emerged as a valuable scaffold for developing novel therapeutic agents.
The molecular structure of 6-amino-7-methoxy-4-methyl-2H-chromen-2-one features a benzopyrone core with strategic substitutions at the 4, 6, and 7 positions. These modifications significantly influence its physicochemical properties and biological activities. Recent studies have focused on its potential as a fluorescence probe due to its excellent photostability and emission characteristics, making it valuable for bioimaging applications.
In pharmaceutical research, 6-amino-7-methoxy-4-methyl-2H-chromen-2-one serves as a key intermediate for synthesizing various bioactive molecules. Researchers are particularly interested in its potential anti-inflammatory and antioxidant properties, which align with current trends in developing natural product-inspired therapeutics. The compound's structural features make it suitable for designing selective enzyme inhibitors, addressing the growing demand for targeted therapies.
The synthesis of 6-amino-7-methoxy-4-methyl-2H-chromen-2-one typically involves multistep organic reactions, with researchers continuously optimizing the process for better yields and purity. Recent advancements in green chemistry approaches have led to more sustainable production methods, responding to the pharmaceutical industry's need for environmentally friendly synthesis.
Material scientists have explored 6-amino-7-methoxy-4-methyl-2H-chromen-2-one for its unique optical properties. The compound's ability to form stable complexes with various metals has opened possibilities for developing novel luminescent materials. This application is particularly relevant in the context of advancing organic electronics and sensor technologies.
Quality control of 6-amino-7-methoxy-4-methyl-2H-chromen-2-one involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The pharmaceutical industry emphasizes strict purity standards for this compound, especially when used as a pharmaceutical intermediate. Recent publications have focused on developing more sensitive analytical methods to detect impurities at trace levels.
The market for chromene derivatives like 6-amino-7-methoxy-4-methyl-2H-chromen-2-one has shown steady growth, driven by increasing research activities in medicinal chemistry and material science. Suppliers are expanding their custom synthesis services to meet the diverse needs of research institutions and pharmaceutical companies. The compound's patent landscape reveals ongoing innovation in its applications and derivatives.
Storage and handling of 6-amino-7-methoxy-4-methyl-2H-chromen-2-one require standard laboratory precautions. While not classified as hazardous, proper chemical safety measures should be followed, including the use of personal protective equipment. The compound's stability profile has been well-characterized under various conditions, ensuring its reliability in research applications.
Future research directions for 6-amino-7-methoxy-4-methyl-2H-chromen-2-one include exploring its potential in combination therapies and drug delivery systems. The compound's structural versatility makes it an attractive candidate for structure-activity relationship studies, particularly in the context of multi-target drug design. These developments align with current trends in personalized medicine and precision therapeutics.
For researchers working with 6-amino-7-methoxy-4-methyl-2H-chromen-2-one, understanding its spectral data and chromatographic behavior is essential for proper characterization. Recent analytical chemistry publications have provided detailed spectroscopic fingerprints of this compound, facilitating its identification and quality assessment in various matrices.
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